N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrroloquinoline core and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, including the formation of the pyrroloquinoline core and subsequent functionalization. One common method involves the oxidative annulation of precursor compounds, followed by dehydrogenation and N-demethylation . The reaction conditions often require the use of catalysts such as CeO2 and reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline compounds.
Scientific Research Applications
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
Uniqueness
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide stands out due to its specific structural features, such as the dichlorophenyl group and the sulfonamide moiety
Biological Activity
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex tricyclic framework with a sulfonamide group and dichlorophenyl substituents. The molecular formula is C19H16Cl2N2O3S, and it has a molecular weight of approximately 404.31 g/mol.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆Cl₂N₂O₃S |
Molecular Weight | 404.31 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymatic activity effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by blocking their active sites, disrupting metabolic pathways essential for cell survival.
- Antimicrobial Activity : It shows potential against various bacterial strains by interfering with bacterial growth mechanisms.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties.
Table 2: Antimicrobial Activity Against Various Strains
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Strong |
Salmonella typhi | Moderate |
Bacillus subtilis | Weak |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Antitumor Activity
In silico studies have indicated that this compound may bind effectively to tubulin, suggesting potential antitumor activity through the disruption of microtubule dynamics.
Case Study: Docking Studies
A study conducted on the interaction of this compound with tubulin revealed binding energies ranging from -7.5 to -8.0 kcal/mol, indicating a strong affinity for the target protein . This suggests that the compound could inhibit cancer cell proliferation by interfering with mitotic spindle formation.
Toxicological Profile
The safety profile of this compound has been evaluated in various studies:
- Hemolytic Activity : Assays showed no significant hemolytic activity at concentrations below 100 µg/mL.
- Cytotoxicity : The compound displayed moderate cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c18-14-3-2-12(9-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEGBMWSTVVMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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